Cas no 10196-40-4 (3-methyl-3-(prop-2-enoxymethyl)oxetane)

3-methyl-3-(prop-2-enoxymethyl)oxetane structure
10196-40-4 structure
Product Name:3-methyl-3-(prop-2-enoxymethyl)oxetane
CAS No:10196-40-4
MF:C8H14O2
MW:142.195562839508
CID:1131154
PubChem ID:22647771
Update Time:2025-04-20

3-methyl-3-(prop-2-enoxymethyl)oxetane Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-3-(prop-2-enoxymethyl)oxetane
    • 3-allyloxymethyl-3-methyl-oxetane
    • 3-methyl-3-[(2-propenyloxy)methyl]oxetane
    • 3-Methyl-3-allyloxymethyl-oxacyclobutan
    • 3-(allyloxy)methyl-3-methyloxetane
    • AKOS015969316
    • SureCN761610
    • Oxetane, 3-methyl-3-[(2-propenyloxy)methyl]-
    • CTK0D9315
    • 3-allyloxymethyl-3-methyl-oxetane; 3-methyl-3-[(2-propenyloxy)methyl]oxetane; 3-Methyl-3-allyloxymethyl-oxacyclobutan; 3-(allyloxy)methyl-3-methyloxetane; AKOS015969316; SureCN761610; Oxetane, 3-methyl-3-[(2-propenyloxy)methyl]-; CTK0D9315;
    • Oxetane, 3-methyl-3-[(2-propen-1-yloxy)methyl]-
    • 3-(Allyloxymethyl)-3-methyloxetane
    • DTXSID10627308
    • SCHEMBL761610
    • 10196-40-4
    • 3-Methyl-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane
    • CDGGFIMPNCEPBA-UHFFFAOYSA-N
    • Inchi: 1S/C8H14O2/c1-3-4-9-5-8(2)6-10-7-8/h3H,1,4-7H2,2H3
    • InChI Key: CDGGFIMPNCEPBA-UHFFFAOYSA-N
    • SMILES: O1CC(C)(COCC=C)C1

Computed Properties

  • Exact Mass: 142.09938g/mol
  • Monoisotopic Mass: 142.09938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 142.2g/mol
  • XLogP3: 1
  • Topological Polar Surface Area: 18.5Ų
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